2-(Ethanesulfinyl)ethan-1-amine hydrochloride

Overview

Description

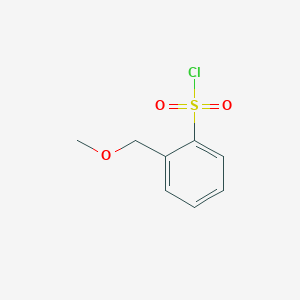

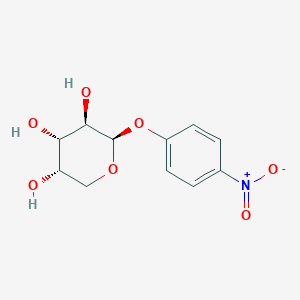

2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H12ClNOS . It is used in various applications, including pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 2-(Ethanesulfinyl)ethan-1-amine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Ethanesulfinyl)ethan-1-amine hydrochloride include its molecular structure and formula, as mentioned above . Additional properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications

Use of Transaminases in Chiral Amine Synthesis

- Scientific Field : Green Chemistry

- Summary of Application : Transaminases are promising biocatalysts used in chiral amine synthesis. They have gained significant traction in recent years, especially in the pharmaceutical industry, for the sustainable production of chiral amines .

- Methods of Application : The study involved the identification, cloning, and screening of 29 novel transaminases from a household drain metagenome. The effects of pH, temperature, amine donor concentration, and co-solvent were determined .

- Results or Outcomes : Several enzymes demonstrated good substrate tolerance as well as an unprecedented robustness for a wild-type transaminase. One enzyme in particular readily accepted IPA as an amine donor giving the same conversion with 2–50 equivalents .

Production of Furfurylamines from Biomass

- Scientific Field : Green Chemistry

- Summary of Application : Furfurylamines have many applications as monomers in biopolymer synthesis and for the preparation of pharmacologically active compounds .

- Methods of Application : Transaminases (TAms) have been investigated as a mild sustainable method for the amination of furfural and derivatives to access furfurylamines .

- Results or Outcomes : Preliminary screening with a recently reported colorimetric assay highlighted that a range of furfurals were readily accepted by several transaminases .

High-throughput Screening of Transaminases

- Scientific Field : Biochemistry

- Summary of Application : A new colorimetric method has been developed to screen transaminases using an inexpensive amine donor . This method is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .

- Methods of Application : The study involved the use of commercially available 2-(4-nitrophenyl)ethan-1-amine as an amine donor . When converted into the corresponding aldehyde and subsequent basic work-up and deprotonation, it would give a highly conjugated structure with absorbance in the UV region .

- Results or Outcomes : This method is amendable to solid phase colony screening and has been used to establish an efficient transaminase-based bioprocess .

Research Use of 2-(Ethanesulfinyl)ethan-1-amine Hydrochloride

- Scientific Field : Chemical Research

- Summary of Application : 2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound used in research .

- Methods of Application : The specific methods of application for this compound would depend on the nature of the research being conducted .

- Results or Outcomes : The outcomes would also depend on the specific research context .

High-throughput Screening of Transaminases

- Scientific Field : Biochemistry

- Summary of Application : A new colorimetric method has been developed to screen transaminases using an inexpensive amine donor . This method is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .

- Methods of Application : The study involved the use of commercially available 2-(4-nitrophenyl)ethan-1-amine as an amine donor . When converted into the corresponding aldehyde and subsequent basic work-up and deprotonation, it would give a highly conjugated structure with absorbance in the UV region .

- Results or Outcomes : This method is amendable to solid phase colony screening and has been used to establish an efficient transaminase-based bioprocess .

Research Use of 2-(Ethanesulfinyl)ethan-1-amine Hydrochloride

- Scientific Field : Chemical Research

- Summary of Application : 2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound used in research .

- Methods of Application : The specific methods of application for this compound would depend on the nature of the research being conducted .

- Results or Outcomes : The outcomes would also depend on the specific research context .

properties

IUPAC Name |

2-ethylsulfinylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS.ClH/c1-2-7(6)4-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQJHEYGKQXMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethanesulfinyl)ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)

![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)

![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)